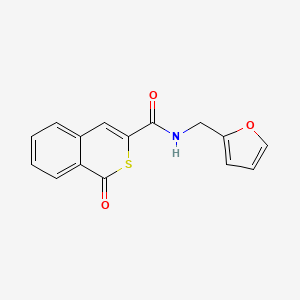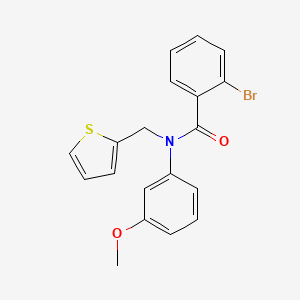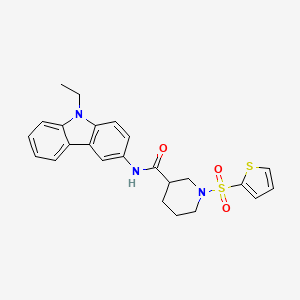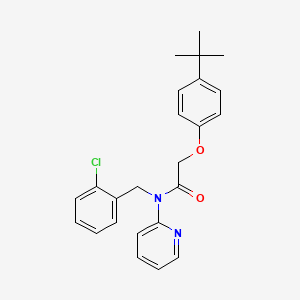![molecular formula C24H36N2O2 B11329813 N-[2-(5-Methylfuran-2-YL)-2-(4-methylpiperidin-1-YL)ethyl]adamantane-1-carboxamide](/img/structure/B11329813.png)
N-[2-(5-Methylfuran-2-YL)-2-(4-methylpiperidin-1-YL)ethyl]adamantane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(5-Methylfuran-2-YL)-2-(4-methylpiperidin-1-YL)ethyl]adamantane-1-carboxamide is a complex organic compound that features a unique structure combining a furan ring, a piperidine ring, and an adamantane core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-Methylfuran-2-YL)-2-(4-methylpiperidin-1-YL)ethyl]adamantane-1-carboxamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Piperidine Ring Formation: The piperidine ring is often synthesized via hydrogenation of pyridine derivatives.
Adamantane Core Attachment: The adamantane core is introduced through a coupling reaction, often using a carboxylic acid derivative of adamantane.
Final Coupling: The final step involves coupling the furan and piperidine rings to the adamantane core using amide bond formation techniques, such as using carbodiimide reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones.
Reduction: The piperidine ring can be reduced to form piperidines with different substitution patterns.
Substitution: The adamantane core can undergo substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions on the adamantane core.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Various piperidine derivatives.
Substitution: Halogenated adamantane derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2-(5-Methylfuran-2-YL)-2-(4-methylpiperidin-1-YL)ethyl]adamantane-1-carboxamide has several research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of N-[2-(5-Methylfuran-2-YL)-2-(4-methylpiperidin-1-YL)ethyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The furan ring can engage in π-π interactions, while the piperidine ring can form hydrogen bonds with biological molecules. The adamantane core provides structural rigidity, enhancing the compound’s binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-(5-Methylfuran-2-YL)ethyl]adamantane-1-carboxamide
- N-[2-(4-Methylpiperidin-1-YL)ethyl]adamantane-1-carboxamide
- N-[2-(5-Methylfuran-2-YL)-2-(4-methylpiperidin-1-YL)ethyl]adamantane-1-carboxylate
Uniqueness
N-[2-(5-Methylfuran-2-YL)-2-(4-methylpiperidin-1-YL)ethyl]adamantane-1-carboxamide is unique due to its combination of a furan ring, a piperidine ring, and an adamantane core. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development.
Eigenschaften
Molekularformel |
C24H36N2O2 |
|---|---|
Molekulargewicht |
384.6 g/mol |
IUPAC-Name |
N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C24H36N2O2/c1-16-5-7-26(8-6-16)21(22-4-3-17(2)28-22)15-25-23(27)24-12-18-9-19(13-24)11-20(10-18)14-24/h3-4,16,18-21H,5-15H2,1-2H3,(H,25,27) |
InChI-Schlüssel |
BRQQKLZYMKYMAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCN(CC1)C(CNC(=O)C23CC4CC(C2)CC(C4)C3)C5=CC=C(O5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-(3,4-dimethoxyphenyl)-8-(3-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11329734.png)
![N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11329741.png)
![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide](/img/structure/B11329743.png)
![ethyl 2-{[(1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11329746.png)
![2-[(E)-2-(4-fluorophenyl)ethenyl]-5-{4-[(2-methylphenoxy)acetyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11329749.png)
![2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(1-phenylethyl)acetamide](/img/structure/B11329752.png)
![2-(4-ethylphenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B11329755.png)


![2-(3,4-dimethylphenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B11329772.png)
![2-[(4-chlorobenzyl)sulfanyl]-5-[(4-methylphenyl)sulfanyl]-N-(pyridin-4-yl)pyrimidine-4-carboxamide](/img/structure/B11329788.png)
![N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11329789.png)


